4-(4-Methoxy-3-methyl-benzyl)-piperidine hydrochloride
Description
4-(4-Methoxy-3-methyl-benzyl)-piperidine hydrochloride is a piperidine derivative characterized by a benzyl substituent attached to the piperidine ring. The benzyl group is substituted with a methoxy (-OCH₃) group at the para position and a methyl (-CH₃) group at the meta position. This compound is structurally related to several piperidine-based pharmaceuticals and intermediates, which are often explored for their biological activity, such as receptor binding or enzyme inhibition .
Molecular Formula: Hypothesized as C₁₄H₂₁NO₂·HCl (based on structural analogs in evidence). Molecular Weight: ~272.8 g/mol (calculated). Key Features:
- Steric Effects: The 3-methyl group may influence binding interactions in biological systems.
Properties
IUPAC Name |
4-[(4-methoxy-3-methylphenyl)methyl]piperidine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO.ClH/c1-11-9-13(3-4-14(11)16-2)10-12-5-7-15-8-6-12;/h3-4,9,12,15H,5-8,10H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFOGGVHMJDBUSN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CC2CCNCC2)OC.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60588793 | |
| Record name | 4-[(4-Methoxy-3-methylphenyl)methyl]piperidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60588793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1173080-52-8 | |
| Record name | 4-[(4-Methoxy-3-methylphenyl)methyl]piperidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60588793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methoxy-3-methyl-benzyl)-piperidine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with 4-methoxy-3-methylbenzaldehyde and piperidine.
Formation of Intermediate: The 4-methoxy-3-methylbenzaldehyde undergoes a condensation reaction with piperidine to form an intermediate Schiff base.
Reduction: The Schiff base is then reduced using a reducing agent such as sodium borohydride to yield 4-(4-methoxy-3-methyl-benzyl)-piperidine.
Hydrochloride Formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(4-Methoxy-3-methyl-benzyl)-piperidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form a secondary amine.
Substitution: The benzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles such as halides or amines can be used in the presence of a suitable catalyst.
Major Products Formed
Oxidation: 4-(4-Methoxy-3-methyl-benzaldehyde)-piperidine or 4-(4-Methoxy-3-methyl-benzoic acid)-piperidine.
Reduction: 4-(4-Methoxy-3-methyl-benzyl)-piperidine.
Substitution: Various substituted benzyl-piperidine derivatives.
Scientific Research Applications
4-(4-Methoxy-3-methyl-benzyl)-piperidine hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(4-Methoxy-3-methyl-benzyl)-piperidine hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Substituent Effects on Physicochemical Properties
- Electron-Donating vs. Withdrawing Groups: The methoxy group in the target compound is electron-donating, increasing aromatic ring electron density, which may enhance stability in oxidative environments.
Lipophilicity :
- The methyl group in the target compound adds hydrophobicity, likely increasing logP compared to analogs with only methoxy substituents (e.g., ). This could improve blood-brain barrier penetration but reduce aqueous solubility.
- The diphenylmethoxy group in ’s compound significantly increases molecular weight and hydrophobicity, correlating with lower solubility .
Steric Hindrance :
Stability and Reactivity
- Chemical Stability: Piperidine derivatives with methoxy groups (e.g., ) are generally stable under ambient conditions but may degrade under strong acidic or basic conditions. The phenoxy group in ’s compound could be susceptible to hydrolysis under extreme pH .
Biological Activity
4-(4-Methoxy-3-methyl-benzyl)-piperidine hydrochloride is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound consists of a piperidine ring substituted with a methoxy and methyl group on the benzyl moiety. This unique structure may influence its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors in biological systems. It may modulate enzyme activity, leading to alterations in metabolic pathways. The specific interactions and mechanisms remain an area of ongoing research.
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological effects, including:
- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, although specific mechanisms and efficacy against various pathogens require further investigation.
- Anti-inflammatory Properties : The compound may have anti-inflammatory effects, potentially making it useful in treating conditions characterized by inflammation.
- Neurological Implications : Some studies have explored its role in neurological disorders, indicating that it might affect neurotransmitter systems or neuroinflammatory processes.
Case Studies
- Study on Inhibition of Enzymes : A study evaluated the inhibition of human monoacylglycerol lipase (MAGL) by derivatives of benzylpiperidine, including this compound. The compound demonstrated significant inhibitory activity, suggesting potential therapeutic applications in pain management and neurological disorders .
- Antimicrobial Testing : In vitro tests showed that the compound exhibited antimicrobial activity against specific bacterial strains. The minimum inhibitory concentration (MIC) values were determined, indicating the effectiveness of the compound compared to standard antibiotics .
Data Table
| Biological Activity | Observations | References |
|---|---|---|
| Antimicrobial | Effective against certain strains | |
| Anti-inflammatory | Potential effects observed | |
| Enzyme Inhibition | Significant MAGL inhibition |
Future Directions
Further research is necessary to fully elucidate the biological mechanisms and therapeutic potential of this compound. Future studies should focus on:
- In Vivo Studies : To assess the pharmacokinetics and pharmacodynamics in animal models.
- Mechanistic Studies : To clarify the pathways affected by the compound at the molecular level.
- Clinical Trials : To evaluate safety and efficacy in humans for potential therapeutic applications.
Q & A
Q. What are the recommended synthesis protocols for 4-(4-Methoxy-3-methyl-benzyl)-piperidine hydrochloride, and how can purity be optimized?
Methodological Answer: The synthesis typically involves multi-step reactions, starting with the alkylation of piperidine with a benzyl halide derivative under basic conditions. For example:
- Step 1: React piperidine with 4-methoxy-3-methyl-benzyl chloride in a polar aprotic solvent (e.g., DMF or dichloromethane) using a base like triethylamine to neutralize HCl .
- Step 2: Purify the intermediate via column chromatography or recrystallization to remove unreacted reagents.
- Step 3: Convert the free base to the hydrochloride salt by treating with HCl gas in an ether solution, followed by vacuum drying .
Purity Optimization:
Q. What safety precautions are critical when handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods for weighing and handling .
- Ventilation: Ensure adequate airflow to prevent inhalation of fine particles (dust/mist) .
- Emergency Measures:
- Inhalation: Move to fresh air; seek medical attention if respiratory irritation occurs.
- Skin Contact: Wash immediately with soap and water; remove contaminated clothing .
- Storage: Store in a tightly sealed container at 2–8°C, away from oxidizing agents and moisture .
Advanced Research Questions
Q. How does the introduction of the 4-methoxy-3-methyl-benzyl group influence the compound's reactivity in nucleophilic substitution reactions?
Methodological Answer: The 4-methoxy group is electron-donating (+M effect), which increases electron density on the benzyl ring, potentially stabilizing transition states in electrophilic reactions. However, the 3-methyl group introduces steric hindrance, which may reduce accessibility to the reaction site. To assess this:
- Experimental Approach: Compare reaction rates with analogs lacking the methyl group (e.g., 4-methoxy-benzyl derivatives) under identical conditions (e.g., SN2 reactions with NaI in acetone) .
- Computational Analysis: Use DFT calculations to map steric and electronic effects on the benzyl moiety .
Q. What analytical techniques are most effective for characterizing this compound, especially in resolving structural ambiguities?
Methodological Answer:
Q. How can researchers address discrepancies in biological activity data across different studies involving this compound?
Methodological Answer:
- Assay Validation: Ensure consistent cell lines (e.g., HEK293 vs. CHO) and assay conditions (pH, temperature, serum content) .
- Compound Integrity: Verify purity (>95% via HPLC) and solubility (e.g., use DMSO stock solutions standardized to 10 mM) .
- Orthogonal Assays: Compare results across multiple methods (e.g., fluorescence-based vs. radioligand binding assays) to rule out technique-specific artifacts .
- Data Normalization: Include positive/negative controls (e.g., known receptor agonists/antagonists) to calibrate responses .
Q. What strategies are employed to enhance the aqueous solubility of this hydrochloride salt for in vitro assays?
Methodological Answer:
- Co-Solvents: Use biocompatible solvents like PEG-400 or cyclodextrins to solubilize the compound without precipitating .
- pH Adjustment: Prepare buffers (e.g., PBS at pH 7.4) to ionize the hydrochloride salt, enhancing solubility.
- Nanoparticle Formulation: Encapsulate the compound in liposomes or polymeric nanoparticles to improve bioavailability .
- Salt Screening: Explore alternative counterions (e.g., citrate, tartrate) if HCl salt solubility is insufficient .
Q. How can researchers optimize reaction yields when synthesizing derivatives of this compound?
Methodological Answer:
- Microwave-Assisted Synthesis: Reduce reaction times (e.g., from 24 hrs to 2 hrs) while maintaining high yields .
- Catalyst Screening: Test palladium or copper catalysts for cross-coupling reactions (e.g., Suzuki-Miyaura) to functionalize the benzyl group .
- DoE (Design of Experiments): Systematically vary temperature, solvent, and reagent ratios to identify optimal conditions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
